molecular formula C15H14N2O3 B5987937 N'-(2,4-dihydroxybenzylidene)-2-phenylacetohydrazide

N'-(2,4-dihydroxybenzylidene)-2-phenylacetohydrazide

Cat. No.: B5987937
M. Wt: 270.28 g/mol
InChI Key: AJBANBQLDBAWDO-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,4-Dihydroxybenzylidene)-2-phenylacetohydrazide is a Schiff base derivative synthesized via the condensation of 2-phenylacetohydrazide with 2,4-dihydroxybenzaldehyde in the presence of a catalytic acid. Its structure features a hydrazide backbone, a phenylacetate moiety, and a 2,4-dihydroxybenzylidene group. This compound is characterized by two phenolic hydroxyl groups at positions 2 and 4 on the benzylidene ring, which confer distinct electronic and steric properties. These groups enhance hydrogen bonding, metal chelation, and antioxidant activity, making it a candidate for diverse applications, including enzyme inhibition, antimicrobial activity, and corrosion protection .

Properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-13-7-6-12(14(19)9-13)10-16-17-15(20)8-11-4-2-1-3-5-11/h1-7,9-10,18-19H,8H2,(H,17,20)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBANBQLDBAWDO-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dihydroxybenzylidene)-2-phenylacetohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-phenylacetohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 70-80°C for several hours to ensure complete condensation, resulting in the formation of the desired hydrazone product .

Industrial Production Methods

While specific industrial production methods for N’-(2,4-dihydroxybenzylidene)-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dihydroxybenzylidene)-2-phenylacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones .

Mechanism of Action

The mechanism of action of N’-(2,4-dihydroxybenzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substitution pattern on the benzylidene ring. Key examples include:

Compound Substituents on Benzylidene Key Functional Groups Melting Point Solubility
N'-(2,4-Dihydroxybenzylidene)-2-phenylacetohydrazide 2,4-Dihydroxy Two phenolic -OH, hydrazide Not reported Moderate in polar solvents
N'-(2-Hydroxybenzylidene)-2-phenylacetohydrazide (HBPAH) 2-Hydroxy Single phenolic -OH, hydrazide Not reported Moderate in ethanol
N'-(4-Methylbenzylidene)-2-phenylacetohydrazide (PPAH) 4-Methyl Methyl group, hydrazide Not reported Low in water
(E)-N'-(Anthracen-9-ylmethylene)-2-(ethylthio)acetohydrazide Anthracenyl Bulky aromatic, thioether Not reported Low in polar solvents
(E)-N'-(2,4-Dichlorobenzylidene)-4-(5-methylbenzimidazol-2-yl)benzohydrazide 2,4-Dichloro Electron-withdrawing Cl, benzimidazole 85% yield, m.p. unreported Poor in water

Key Observations :

  • The 2,4-dihydroxy substitution enhances polarity and hydrogen-bonding capacity compared to mono-hydroxy (HBPAH) or non-polar (PPAH) analogs, improving solubility in polar solvents like ethanol and DMSO .
  • Bulky substituents (e.g., anthracenyl) reduce solubility due to steric hindrance .
α-Glucosidase Inhibition
  • This compound derivatives exhibit potent α-glucosidase inhibition (IC₅₀ = 6.10 ± 0.5 μM), outperforming analogs with 4-methylbenzylidene (IC₅₀ = 6.84 ± 1.3 μM) and anthracenyl groups (IC₅₀ = 7.34 ± 0.3 μM) .
  • The 2,4-dihydroxy groups likely enhance binding to the enzyme’s active site via hydrogen bonding and π-π interactions.
Antimicrobial and Antitubercular Activity
  • (E)-4-Bromo-N'-(2,4-dihydroxybenzylidene)benzohydrazide shows superior antimicrobial activity compared to its 4-methoxy analog, attributed to the hydroxyl groups’ ability to disrupt microbial membranes .
  • Metal complexes of dihydroxybenzylidene hydrazides (e.g., Ru(II) and Cu(II)) demonstrate enhanced antitubercular activity, with MIC values < 1 μM, likely due to improved metal chelation .
Neuroprotective and Antioxidant Effects
  • Derivatives like N'-(2,4-dihydroxybenzylidene)-5-methoxy-indole carbohydrazide exhibit radical-scavenging activity (EC₅₀ = 12.5 μM) and MAO-B inhibition (IC₅₀ = 0.89 μM), surpassing analogs with 2,3- or 3,4-dihydroxy substitutions .
  • The 2,4-dihydroxy configuration optimizes electron donation and steric accessibility for radical neutralization.
Corrosion Inhibition
  • (E)-2-(4-Bromophenoxy)-N'-(2,4-dihydroxybenzylidene)acetohydrazide achieves 82% inhibition efficiency for copper in unpolluted saltwater, outperforming non-hydroxylated derivatives. The hydroxyl groups facilitate adsorption onto metal surfaces via coordination with Cu²⁺ .
Metal Ion Sensing and Chelation
  • (E)-N'-(2,4-Dihydroxybenzylidene)isonicotinohydrazide acts as a selective chemosensor for Al³⁺ and Cu²⁺ (detection limit = 10⁻⁸ M). The 2,4-dihydroxy groups enable strong metal binding, while analogs with single -OH groups show reduced sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.